molecular formula C13H19N5O B1384464 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1172758-99-4

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B1384464
CAS No.: 1172758-99-4
M. Wt: 261.32 g/mol
InChI Key: ODSAXIBSQLMZBV-UHFFFAOYSA-N
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Description

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrazolylpyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its fusion with a pyrimidine derivative.

  • Preparation of Pyrazole Ring

      Starting Materials: tert-butyl hydrazine and an appropriate diketone.

      Reaction Conditions: The reaction is usually carried out in an acidic medium, such as hydrochloric acid, at elevated temperatures (around 80-100°C) to form the pyrazole ring.

  • Formation of the Pyrimidine Ring

      Starting Materials: The pyrazole derivative is reacted with a suitable pyrimidine precursor, such as 2,4,5-trimethylpyrimidine.

      Reaction Conditions: This step often involves a condensation reaction in the presence of a base, such as sodium ethoxide, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

      Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific functional groups targeted.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in anhydrous solvents under inert atmosphere.

      Products: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.

  • Substitution

      Reagents: Nucleophiles like halides, amines, or thiols.

      Conditions: Often conducted in polar aprotic solvents at moderate temperatures.

      Products: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
  • 2-(5-amino-3-ethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
  • 2-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

Uniqueness

Compared to these similar compounds, 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is unique due to the presence of the tert-butyl group. This bulky substituent can influence the compound’s steric properties, affecting its reactivity and interaction with biological targets. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(5-amino-3-tert-butylpyrazol-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-7-8(2)15-12(16-11(7)19)18-10(14)6-9(17-18)13(3,4)5/h6H,14H2,1-5H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSAXIBSQLMZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
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2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
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2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
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2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
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2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
Reactant of Route 6
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2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

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